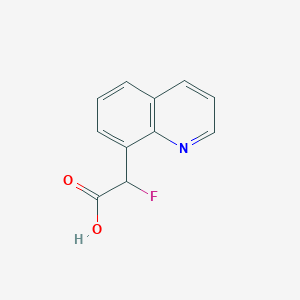

2-Fluoro-2-(quinolin-8-yl)acetic acid

Description

2-Fluoro-2-(quinolin-8-yl)acetic acid is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific research fields, including chemistry, biology, medicine, and industry .

Properties

Molecular Formula |

C11H8FNO2 |

|---|---|

Molecular Weight |

205.18 g/mol |

IUPAC Name |

2-fluoro-2-quinolin-8-ylacetic acid |

InChI |

InChI=1S/C11H8FNO2/c12-9(11(14)15)8-5-1-3-7-4-2-6-13-10(7)8/h1-6,9H,(H,14,15) |

InChI Key |

STEVGWWQMRYBGT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)C(C(=O)O)F)N=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(quinolin-8-yl)acetic acid typically involves the introduction of a fluorine atom into the quinoline ring system. One common method is the nucleophilic substitution of a halogen atom in the quinoline precursor with a fluorine atom. This can be achieved through reactions with fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor .

Industrial Production Methods

Industrial production of fluorinated quinolines, including 2-Fluoro-2-(quinolin-8-yl)acetic acid, often involves large-scale fluorination processes. These processes may utilize continuous flow reactors to ensure efficient and controlled fluorination. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(quinolin-8-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-2-(quinolin-8-yl)acetic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its antimicrobial, antineoplastic, and antiviral activities. It is a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry: Utilized in the development of materials with unique properties, such as liquid crystals and dyes.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(quinolin-8-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. For example, it can inhibit bacterial DNA gyrase, leading to antibacterial effects. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Fluoroquinolones: A class of antibiotics that includes ciprofloxacin and levofloxacin. These compounds also contain a fluorine atom in the quinoline ring and exhibit broad-spectrum antibacterial activity.

Quinoline N-oxides:

Tetrahydroquinolines: Reduced derivatives of quinoline with various biological activities.

Uniqueness

2-Fluoro-2-(quinolin-8-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for research and development in multiple fields .

Biological Activity

2-Fluoro-2-(quinolin-8-yl)acetic acid is a fluorinated derivative of quinoline, a compound known for its diverse biological activities. The incorporation of fluorine atoms into organic molecules often enhances their pharmacological properties, influencing their interactions with biological targets. This article reviews the biological activity of 2-Fluoro-2-(quinolin-8-yl)acetic acid, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-Fluoro-2-(quinolin-8-yl)acetic acid is , with a molecular weight of approximately 219.19 g/mol. The structure features a quinoline moiety linked to an acetic acid group, which is modified by the presence of a fluorine atom at the second carbon position.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈FNO₂ |

| Molecular Weight | 219.19 g/mol |

| Fluorine Substitution | Single fluorine atom |

The biological activity of 2-Fluoro-2-(quinolin-8-yl)acetic acid may be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Fluorinated compounds often exhibit altered binding affinities due to the electronegative nature of fluorine, which can influence metabolic pathways and enhance therapeutic effects .

Antifungal Activity

A series of studies have explored the antifungal properties of fluorinated quinoline derivatives. For instance, certain analogs displayed over 80% inhibition against fungal pathogens such as Sclerotinia sclerotiorum and Rhizoctonia solani at concentrations as low as . While specific data on 2-Fluoro-2-(quinolin-8-yl)acetic acid's antifungal activity is sparse, its structural similarities suggest potential efficacy in this area.

Case Studies and Research Findings

- Antiproliferative Activity Study : A study on novel quinoline derivatives found that modifications at the C-2 position significantly impacted antiproliferative potency against lung cancer cells (H460). Compounds with similar structural features exhibited IC50 values significantly lower than existing treatments like gefitinib .

- Antifungal Screening : In a comparative analysis of antifungal activities among various quinoline derivatives, compounds structurally related to 2-Fluoro-2-(quinolin-8-yl)acetic acid demonstrated substantial inhibition rates against fungal pathogens, indicating a promising avenue for further exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.